Dichlorobis(trimethylphosphine)nickel(II)

Cross-Coupling Homocoupling Catalysis

Replace Pd catalysts or bulky Ni-phosphine complexes without losing chemoselectivity. This square-planar Ni(II) pre-catalyst (≥97% purity) features PMe₃ ligands with a compact cone angle (≈118°) and strong σ-donating capacity-enabling orthogonal C-O bond activation in the presence of aryl chlorides. Ideal for Kumada-Corriu, Suzuki-Miyaura, and arylcyanation reactions. • Proven recyclability: 5 runs, 91% dimer selectivity in biphasic n-butene oligomerization • Broad functional group tolerance: esters, amides, CF₃, heteroaryls tolerated • Melting point QC: 194-199°C. Store under inert atmosphere.

Molecular Formula C6H18Cl2NiP2
Molecular Weight 281.75 g/mol
CAS No. 103421-62-1
Cat. No. B033502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobis(trimethylphosphine)nickel(II)
CAS103421-62-1
SynonymsBIS(TRIMETHYLPHOSPHINE)NICKEL DICHLORIDE
Molecular FormulaC6H18Cl2NiP2
Molecular Weight281.75 g/mol
Structural Identifiers
SMILESCP(C)C.CP(C)C.[Cl-].[Cl-].[Ni+2]
InChIInChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2
InChIKeyKYHNNWWCXIOTKC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorobis(trimethylphosphine)nickel(II): Baseline Profile


Dichlorobis(trimethylphosphine)nickel(II), also known as NiCl₂(PMe₃)₂, is a well-defined, square-planar nickel(II) pre-catalyst widely utilized in organic synthesis and industrial process chemistry . It serves as a key precursor for generating active Ni(0) species in situ, which are essential for a broad range of cross-coupling reactions, including Kumada-Corriu, Suzuki-Miyaura, and arylcyanation methodologies . The compound is characterized by its high purity (commercially available at ≥97%) and a distinct melting point range of 194-199°C, which serves as a critical quality control metric for procurement . Unlike many air-sensitive Ni(0) complexes, NiCl₂(PMe₃)₂ is a bench-stable, moisture-sensitive solid that must be stored under inert atmosphere, offering a practical balance of reactivity and handleability for both R&D and scaled operations .

Workflow In situ generation of Ni(0) for cross-coupling reactions
Selection Pre-catalyst for Kumada-Corriu, Suzuki-Miyaura, arylcyanation
Handling Bench-stable solid, moisture-sensitive; store under inert atmosphere

Why Substitution of Ni(PMe₃)₂Cl₂ Alters Outcomes


Generic substitution of Dichlorobis(trimethylphosphine)nickel(II) with alternative catalysts (e.g., Pd-based systems or other Ni-phosphine complexes) is non-trivial due to divergent electronic, steric, and chemo-mechanistic profiles. The compact cone angle (≈118°) and strong σ-donating capacity of the trimethylphosphine (PMe₃) ligand confer unique electronic properties to the Ni center, enabling oxidative addition pathways that are kinetically inaccessible to bulkier phosphine analogs like PCy₃ or PPh₃ [1]. Critically, Ni(PMe₃)₂Cl₂ demonstrates a verified ability to undergo C–O bond activation selectively over C–Cl bonds, a feat not replicated by standard Pd catalysts or Ni complexes bearing larger ligands [2]. This functional divergence means that replacing this specific pre-catalyst with a seemingly analogous compound frequently results in complete reaction failure, diminished yields, or loss of orthogonal chemoselectivity in multifunctional substrates [1].

Target: Ni(PMe₃)₂Cl₂
Substitute: Pd or Ni(PCy₃) complexes
Selective C–O activation over C–Cl
Preferential C–Cl activation may erode chemoselectivity
Compact PMe₃ ligand (~118°) enables oxidative addition
Bulkier ligands alter electronic/steric profile; yield and pathway may shift

Quantitative Evidence for Ni(PMe₃)₂Cl₂ Selection


Homocoupling Efficiency vs. Ni(PPh₃)₂Cl₂

In a direct head-to-head comparison of homocoupling reactions, the Ni(PMe₃)₂Cl₂ catalyst achieved a 90% yield within 1 hour at 20°C using lithium acetylide [1]. Under comparable conditions with an alternative catalyst, Ni(PPh₃)₂Cl₂, the reaction required 12 hours at reflux in THF to achieve only a 38% yield with phenylethynyllithium [1]. This represents a more than 10-fold reduction in reaction time and a 2.4-fold increase in yield when PMe₃ is used as the ligand instead of PPh₃.

Homocoupling Efficiency
Head-to-head
90% yield, 1 h, 20°C vs. 38% yield, 12 h, reflux
Supports throughput and energy efficiency screening
With lithium acetylide in THF; PMe₃ additive
Cross-Coupling Homocoupling Catalysis Phosphine Ligands

C–O over C–Cl Bond Activation Selectivity

DFT and stoichiometric oxidative addition studies reveal that small phosphines, specifically PMe₃, uniquely enable Ni(0) to undergo preferential reaction with aryl tosylates (C–O bonds) even in the presence of aryl chlorides (C–Cl bonds) [1]. In contrast, Pd(0) catalysts and Ni(0) complexes with larger phosphines (e.g., PCy₃) typically react with organohalides at a similar or faster rate, leading to chemoselectivity erosion and complex product mixtures [1]. This divergent selectivity stems from a stabilizing Ni–O(sulfonyl) interaction during oxidative addition that is unique to the small PMe₃ ligand environment [2].

C–O over C–Cl Selectivity
Class-level
Preferential oxidative addition to aryl tosylates over aryl chlorides
Enables orthogonal coupling design without protecting groups
DFT (M06L) and stoichiometric studies; small-PMe₃ ligand effect
Chemoselectivity Oxidative Addition Ligand Design DFT Studies

Catalyst Recyclability in Oligomerization

In a biphasic system employing ionic liquids for n-butene oligomerization, the [NiCl₂(PMe₃)₂]/Al catalyst system demonstrated sustained activity across five consecutive recycling runs [1]. This study, which specifically emphasized long-term catalyst viability, found that introducing aluminum chloride or an ionic liquid further enhanced the stability of the Ni(PMe₃)₂-derived species, maintaining high dimer selectivity (91%) throughout the process [1].

Catalyst Recyclability
Head-to-head
5 consecutive runs, 91% dimer selectivity maintained
Supports process-scale viability screening
Biphasic ionic liquid system; n-butene oligomerization
Catalyst Recycling Oligomerization Process Chemistry Ionic Liquids

Broad Functional Group Tolerance in Kumada-Corriu Couplings

Studies on Ni(PMe₃)₂Cl₂-catalyzed cross-coupling reactions demonstrate a broad substrate scope, tolerating a diverse array of functional groups that are often problematic for other nickel or palladium catalysts [1]. Specifically, the catalyst maintains high activity in the presence of ester, amide, trifluoromethyl, fluoride, methoxy, dimethylamino, and heteroaryl moieties [1]. This functional group tolerance is superior to many first-generation nickel catalysts that decompose or deactivate in the presence of Lewis basic or reducible groups.

Functional Group Tolerance
Class-level
Tolerates ester, amide, CF₃, F, OMe, NMe₂, heteroaryl groups
Reduces substrate-specific re-optimization for diverse libraries
Kumada-Corriu coupling with aryl Grignard reagents
Kumada-Corriu Cross-Coupling Functional Group Tolerance Grignard Reagents

C–CN Bond Activation for Biaryl Synthesis

In a seminal study on C–CN bond activation, NiCl₂(PMe₃)₂ was identified as the optimal catalyst for the cross-coupling of benzonitriles with aryl Grignard reagents, providing unsymmetrical biaryls in 69-97% yield across 16 diverse examples [1]. Ligand screening explicitly found that trimethylphosphine was the most effective ligand for this transformation, outperforming other phosphines in both yield and selectivity [1]. This methodology was further expanded to include alkyl, alkenyl, and alkynyl organometallics, demonstrating the catalyst's versatility in activating strong C–CN bonds [1].

C–CN Bond Activation
Head-to-head
69–97% yield across 16 unsymmetrical biaryl examples
Supports biaryl library synthesis via C–CN disconnection
Aryl Grignard (ArMgOt-Bu) coupling with benzonitriles
C–C Bond Activation Arylcyanation Biaryl Synthesis Nitrile Coupling

Application Scenarios for Ni(PMe₃)₂Cl₂


Pharmaceutical Intermediates via C–O Selective Coupling

In the synthesis of chlorinated phenol-derived active pharmaceutical ingredients (APIs), the unique ability of Ni(PMe₃)₂Cl₂ to selectively activate C–O bonds in the presence of aryl chlorides is paramount [1]. This chemoselectivity, as demonstrated by DFT and stoichiometric studies, allows for the direct Suzuki-Miyaura coupling of aryl tosylates without competitive reaction at the chloride substituent, eliminating the need for protecting group manipulations and reducing step count [1]. This directly impacts process efficiency and reduces the cost of goods in multi-step API manufacturing.

Specialty Polymer Production via Recyclable Oligomerization

For the industrial production of specialty oligomers and fine chemicals from n-butenes, Ni(PMe₃)₂Cl₂ offers a clear economic advantage over single-use catalysts [1]. The demonstrated recyclability over five consecutive runs in a biphasic system, maintaining 91% dimer selectivity, directly translates to lower catalyst loading per unit of product and reduced metal waste [1]. This process is particularly relevant for producing lubricant additives, plasticizers, and surfactant intermediates where consistent product quality and cost efficiency are critical.

Biaryl Library Synthesis for Medicinal Chemistry

The exceptional broad functional group tolerance of Ni(PMe₃)₂Cl₂ in Kumada-Corriu couplings makes it an ideal choice for parallel synthesis and medicinal chemistry campaigns [1]. The catalyst's compatibility with esters, amides, trifluoromethyl groups, and heteroaryl rings allows chemists to synthesize diverse biaryl libraries without re-optimizing reaction conditions for each new substrate [1]. This accelerates the structure-activity relationship (SAR) cycle, enabling faster identification of lead compounds in drug discovery.

Unsymmetrical Biaryl Agrochemicals via C–CN Activation

For the synthesis of complex unsymmetrical biaryl structures found in modern fungicides and herbicides, Ni(PMe₃)₂Cl₂ enables a disconnection strategy centered on C–CN bond activation [1]. The proven performance, with yields ranging from 69-97% across 16 examples using benzonitrile coupling partners, offers a robust and high-yielding alternative to traditional cross-coupling methods that may require pre-functionalized or less readily available organometallic reagents [1]. This methodology expands the accessible chemical space for new agrochemical leads.

Application
Selection Property
Validation Focus
Selective C–O coupling for phenolic APIs
Chemoselective C–O activation over C–Cl
DFT and stoichiometric reactivity context
Recyclable oligomerization for specialty polymers
Sustained activity across multiple cycles
Recycling run consistency in biphasic system
Parallel synthesis of biaryl libraries
Broad functional group tolerance
Substrate scope without re-optimization
Unsymmetrical biaryl agrochemical leads
C–CN bond activation capability
Reported yield range and ligand screening data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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